molecular formula C7H13ClN2O3 B1446796 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride CAS No. 1823324-43-1

3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride

Cat. No.: B1446796
CAS No.: 1823324-43-1
M. Wt: 208.64 g/mol
InChI Key: XBTQTJWPAPWNJX-UHFFFAOYSA-N
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Description

3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is an organic compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol . This compound is known for its unique structure, which includes an oxazolidine ring fused with a dione and an aminobutyl side chain.

Biochemical Analysis

Molecular Mechanism

At the molecular level, 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activities. The compound has been observed to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are also mediated by this compound through its interactions with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell growth and differentiation. These effects are often reversible upon removal of the compound, indicating its potential for controlled therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain physiological functions, such as immune responses and metabolic activities. At high doses, it can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been identified, where specific dosages result in significant changes in biological activities, highlighting the importance of precise dosage control in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolidine-2,4-diones, including 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride, can be achieved through various methods. One notable method involves the fixation of carbon dioxide with 3-aryl-2-alkynamides in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 30°C . This reaction leads to the efficient assembly of oxazolidine-2,4-diones. Another method involves the cyclization of α-hydroxy esters with urea or isocyanates and α-hydroxy amides with chloroformates or carbonates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and substituted aminobutyl oxazolidine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific aminobutyl side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-aminobutyl)-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTQTJWPAPWNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C(=O)COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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